molecular formula C5H8O2 B1329520 4,7-Dihydro-1,3-dioxepine CAS No. 5417-32-3

4,7-Dihydro-1,3-dioxepine

Número de catálogo B1329520
Número CAS: 5417-32-3
Peso molecular: 100.12 g/mol
Clave InChI: BAKUAUDFCNFLBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,7-Dihydro-1,3-dioxepine is a chemical compound that is part of the oxepin family of heterocyclic compounds. It is characterized by a seven-membered ring containing one oxygen atom and two carbon atoms adjacent to the oxygen atom forming a dioxepine moiety. This structure is of interest in organic chemistry due to its potential applications in the synthesis of various organic compounds, including pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of related oxepin derivatives has been demonstrated in several studies. For instance, a formal [5+2] cycloaddition of vinylethylene carbonates to oxazol-5-(4H)-ones has been achieved under the catalysis of Pd2(dba)3, PPh3, and TMSCl, leading to the formation of 3,4-dihydrooxepin-2(7H)-ones with high chemical yields ranging from 67-99% . Although this study does not directly synthesize 4,7-dihydro-1,3-dioxepine, the methodology could potentially be adapted for its synthesis given the structural similarities.

Molecular Structure Analysis

The molecular structure of oxepin derivatives is crucial for understanding their reactivity and potential applications. X-ray diffraction analysis has been used to confirm the chemical structure of one compound within the oxepin family, suggesting that similar analytical techniques could be employed to elucidate the structure of 4,7-dihydro-1,3-dioxepine .

Chemical Reactions Analysis

The reactivity of 4,7-dihydro-1,3-dioxepine has been explored in the context of palladium-catalyzed asymmetric arylation. This reaction has been shown to produce chiral arylation products with up to 75% enantiomeric excess (ee), which can be further converted into γ-butyrolactone derivatives . The use of molecular sieves has been highlighted as a significant factor in the success of the asymmetric Heck reaction, indicating that the reaction environment plays a crucial role in the outcome of the synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,7-dihydro-1,3-dioxepine are not detailed in the provided papers, the properties of similar oxepin derivatives can be inferred. The synthesis and reactivity of these compounds suggest that they are stable under certain conditions and can undergo further chemical transformations to yield a variety of products. The high yields and enantiomeric excess achieved in these reactions indicate that the oxepin derivatives, including 4,7-dihydro-1,3-dioxepine, have significant synthetic utility.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,7-Dihydro-1,3-dioxepine is used in the asymmetric synthesis of dihydro-1,3-dioxepines by Rh(II)/Sm(III) relay catalytic three-component tandem [4 + 3]-cycloaddition .
  • Methods of Application: A combined system of Rh(II) salt and chiral N, N’-dioxide–Sm(III) complex was established for promoting the unprecedented tandem carbonyl ylide formation/asymmetric [4 + 3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters .
  • Results or Outcomes: This method affords various chiral 4,5-dihydro-1,3-dioxepines in up to 97% yield, with 99% ee .

Preparation of Polymers and Coating Materials

  • Scientific Field: Materials Science
  • Application Summary: 4,7-Dihydro-1,3-dioxepine is used in the preparation of polymers and coating materials .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Component of Liquid Crystal Monomers and Polymers

  • Scientific Field: Materials Science
  • Application Summary: 4,7-Dihydro-1,3-dioxepine is used as a component of liquid crystal monomers and polymers .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Hydroformylation to Form Optically Active Aldehydes

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,7-Dihydro-1,3-dioxepin derivatives undergo hydroformylation to form optically active aldehydes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Component in Dye-Sensitized Solar Cells (DSSCs)

  • Scientific Field: Materials Science
  • Application Summary: 4,7-Dihydro-1,3-dioxepine is used in the preparation of counter electrodes in Dye-Sensitized Solar Cells (DSSCs) .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The use of 4,7-Dihydro-1,3-dioxepine in DSSCs can facilitate the penetration of the electrolyte in counter electrodes, resulting in a reduced charge transfer resistance at the counter electrode/electrolyte interface .

Hydroformylation to Form Optically Active Aldehydes

  • Scientific Field: Organic Chemistry
  • Application Summary: 4,7-Dihydro-1,3-dioxepin derivatives undergo hydroformylation to form optically active aldehydes .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Component in Dye-Sensitized Solar Cells (DSSCs)

  • Scientific Field: Materials Science
  • Application Summary: 4,7-Dihydro-1,3-dioxepine is used in the preparation of counter electrodes in Dye-Sensitized Solar Cells (DSSCs) .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The use of 4,7-Dihydro-1,3-dioxepine in DSSCs can facilitate the penetration of the electrolyte in counter electrodes, resulting in a reduced charge transfer resistance at the counter electrode/electrolyte interface .

Safety And Hazards

This compound is classified as a flammable liquid (Flam. Liq. 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 26 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propiedades

IUPAC Name

4,7-dihydro-1,3-dioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKUAUDFCNFLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202517
Record name 1,3-Dioxepin, 4,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dihydro-1,3-dioxepine

CAS RN

5417-32-3
Record name 4,7-Dihydro-1,3-dioxepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,3-dioxepin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxepin, 4,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4,7-Dihydro-1,3-dioxepin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,7-Dihydro-1,3-dioxepin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47ELU9SUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dihydro-1,3-dioxepine
Reactant of Route 2
Reactant of Route 2
4,7-Dihydro-1,3-dioxepine
Reactant of Route 3
Reactant of Route 3
4,7-Dihydro-1,3-dioxepine
Reactant of Route 4
Reactant of Route 4
4,7-Dihydro-1,3-dioxepine
Reactant of Route 5
4,7-Dihydro-1,3-dioxepine
Reactant of Route 6
Reactant of Route 6
4,7-Dihydro-1,3-dioxepine

Citations

For This Compound
86
Citations
MV Proštenik, M Dumić, I Butula - Croatica chemica acta, 1984 - hrcak.srce.hr
Dehydrohalogenation of 5, 6-dihalogen-1, 3-dioxepanes II with KOH/MeOH or NaOCH3/MeOH under controlled reaction conditions gave mainly 5-halogen-4, 7-dihydro-1, 3-dioxepines …
Number of citations: 1 hrcak.srce.hr
M Dumić, MV Proštenik, I Butula - Croatica Chemica Acta, 1978 - hrcak.srce.hr
As expected, hydrodechlorination of chloro-nitro-dioxepans Illa and IIIb proceeded easily in ether in the presence of triethylamine at 0-30 oc (anhydrous sodium acetate had no effect). …
Number of citations: 8 hrcak.srce.hr
AK Ghosh, MR Belcher - The Journal of organic chemistry, 2020 - ACS Publications
Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines have been investigated. Rearrangement of vinyl acetals under a variety of conditions resulted in cis- and trans-2,3-…
Number of citations: 6 pubs.acs.org
VY Fedorenko, RN Baryshnikov, RM Vafina… - Mendeleev …, 2007 - core.ac.uk
The inspection of electronic, steric and solvation terms controlling-facial selectivity is of great theoretical and commercial interest in organic chemistry due to diverse reactions at the sp2 …
Number of citations: 5 core.ac.uk
M Jadrijević-Mladar Takač, I Butula, M Vinković… - Croatica chemica …, 1997 - hrcak.srce.hr
4, 7-Dihydro-5-nitro-l, 3-dioxepins 4'prepared by dehydrohalogenation of vic-chloronitro-dioxepanes 2 and/or dehydrohalogenationdemercuration of vic-chloromercurynitro-dioxepanes …
Number of citations: 4 hrcak.srce.hr
C Ozen, FAS Konuklar, NS Tuzun - Organometallics, 2009 - ACS Publications
The density functional theory method at the B3LYP/6-31G(d) level of theory is used to determine the mechanism of [3+2] cycloaddition and cyclopropanation reactions of 1,3-dioxepine …
Number of citations: 11 pubs.acs.org
H Suzuki, H Yashima, T Hirose, M Takahashi… - Tetrahedron …, 1980 - Elsevier
Trans-tetrahydrofuran-3-carbaldehydes are prepared by ruthenium-catalyzed isomerization of 4,7-dihydro-1,3-dioxepines and subsequent Lewis acid-catalyzed 1,3-alkyl migration. …
Number of citations: 51 www.sciencedirect.com
CR Carreras, CE García, VS Martín, CE Tonn, DD Díaz… - Molbank, 2010 - mdpi.com
Molbank | Free Full-Text | (–)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4,7-dihydro-1,3-dioxepine | HTML Next Article in Journal 3-Hydroxy-4-{[(4-ethylphenyl)imino]methyl}phenyl …
Number of citations: 18 www.mdpi.com
N Kuźnik, S Krompiec - Coordination chemistry reviews, 2007 - Elsevier
This review provides a literature survey of the double-bond migration in O-allyl systems catalyzed by transition metal complexes: allyl aryl, allyl alkyl ethers, cyclic ethers, such as 2,5-…
Number of citations: 122 www.sciencedirect.com
C Özen, NS Tüzün - Organometallics, 2008 - ACS Publications
The mechanism of the copper(I)-catalyzed olefin cyclopropanation reaction with dimethyl diazomalonate has been extensively investigated using the DFT method at B3LYP/6-31G* and …
Number of citations: 32 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.